Pentaerythritol triacrylate

Catalog No.
S566696
CAS No.
3524-68-3
M.F
C14H18O7
M. Wt
298.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol triacrylate

CAS Number

3524-68-3

Product Name

Pentaerythritol triacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2

InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

Solubility

Insoluble (<1 mg/ml at 64° F) (NTP, 1992)

Synonyms

penta-erythritol triacrylate, pentaerythritol triacrylate, pentaerythrityl triacrylate, PETA, tetramethylolmethane triacrylate

Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

Polymer Synthesis and Crosslinking

  • Monomer for Polymerization: PTA acts as a monomer, a building block for creating polymers. It readily undergoes polymerization reactions, forming long-chain molecules with valuable properties like strength, adhesion, and resistance to chemicals and heat [].
  • Crosslinking Agent: PTA functions as a crosslinking agent, linking polymer chains together and creating a more rigid and interconnected network. This enhanced structure improves mechanical properties, thermal stability, and chemical resistance of the resulting polymer [].

These features make PTA valuable in research on various polymers, including:

  • Development of new adhesives and coatings: PTA-based polymers are being explored for their potential use in strong and durable adhesives for diverse applications, such as bonding metals, plastics, and wood [].
  • Synthesis of advanced composites: Researchers are investigating PTA for creating polymer composites with improved mechanical properties and thermal stability. These composites have potential applications in aerospace, automotive, and construction industries [].
  • Development of functional hydrogels: PTA is being explored for the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels hold promise in drug delivery, tissue engineering, and other biomedical applications [].

Material Science Research

  • Curing Agent in UV Curable Resins: PTA's ability to undergo rapid polymerization under ultraviolet (UV) light makes it a valuable curing agent in UV-curable resins. These resins find applications in various research areas, including:
    • 3D printing: PTA-based resins are being explored for developing high-resolution and fast-curing 3D printing materials [].
    • Microlens fabrication: Researchers are using PTA-based resins for the fabrication of microlenses, tiny lenses used in various optical devices [].
    • Surface patterning: PTA's ability to form thin films upon UV curing makes it suitable for creating micro and nanopatterned surfaces for various research applications [].

Pentaerythritol triacrylate is a chemical compound with the molecular formula C14H18O7C_{14}H_{18}O_{7} and a molecular weight of approximately 298.29 g/mol. It is primarily known as a crosslinking agent and is characterized by its viscous yellow liquid form, which can also appear as a white semisolid or crystalline solid at temperatures below 40°C. This compound exhibits a characteristic acrylate odor and is hygroscopic in nature, meaning it can absorb moisture from the environment. Pentaerythritol triacrylate is insoluble in water but slightly soluble in organic solvents like chloroform and methanol .

PETA is a potential skin irritant and can cause eye damage upon contact. Additionally, it is flammable and may decompose to release toxic fumes. When handling PETA, appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood is recommended [].

Typical of acrylates, including polymerization. It can react with itself or other monomers under ultraviolet light or thermal conditions to form crosslinked polymer networks. The polymerization process is initiated by free radicals, which can be generated through various means, such as heat or UV radiation. This property makes it suitable for applications in coatings and adhesives that require quick curing times .

Pentaerythritol triacrylate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of pentaerythritol with acrylic acid under acidic conditions.
  • Trans-Esterification: This involves exchanging the ester group of pentaerythritol with an acrylate group from another source.
  • Aldol Condensation: Pentaerythritol is initially formed through the reaction of acetaldehyde with formaldehyde in an alkaline medium, followed by further reactions to yield the triacrylate form .

Pentaerythritol triacrylate has diverse applications due to its crosslinking properties:

  • Coatings and Inks: It is widely used in ultraviolet-curable inks and coatings for printing applications.
  • Adhesives: The compound serves as a critical component in various adhesive formulations.
  • Dental Materials: It is employed in dental polymers and varnishes due to its ability to form durable bonds.
  • Photoresists: Used in photopolymer applications for electronics manufacturing .

Interaction studies involving pentaerythritol triacrylate have focused on its compatibility with other materials and its effects on biological systems. The compound has been shown to bind covalently to cell membrane surfaces, which raises concerns about its potential toxicity and biological interactions. Furthermore, studies have indicated that it may interact negatively with strong oxidizing agents, acids, and bases .

Pentaerythritol triacrylate belongs to a class of multifunctional acrylates. Here are some similar compounds:

  • Trimethylolpropane triacrylate: Similar in structure but has different reactivity and applications.
  • 1,6-Hexanediol diacrylate: Often used for similar applications but exhibits different mechanical properties.
  • Tripropyleneglycol diacrylate: Known for its flexibility and lower viscosity compared to pentaerythritol triacrylate.
  • Triethyleneglycol dimethacrylate: Used in dental applications but has distinct curing characteristics.

Uniqueness of Pentaerythritol Triacrylate

Pentaerythritol triacrylate stands out due to its high functionality as a crosslinker, enabling the formation of robust networks that enhance the mechanical properties of cured materials. Its specific structure allows for greater flexibility in formulations compared to other similar compounds, making it particularly valuable in specialized coatings and adhesives where performance under stress is critical .

Physical Description

Thick clear yellow liquid. (NTP, 1992)
Liquid

XLogP3

1.1

Boiling Point

401 to 419 °F at 760 mm Hg (Detonates) (NTP, 1992)

UNII

PJJ1161ULF

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3524-68-3

Wikipedia

Pentaerythrityl triacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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